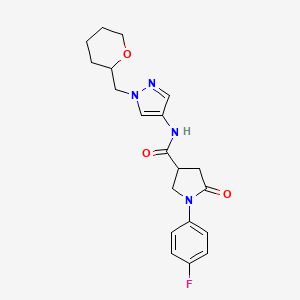

![molecular formula C7H13Cl2N3O B2354505 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ylmethanol;dihydrochloride CAS No. 2418671-59-5](/img/structure/B2354505.png)

4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ylmethanol;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

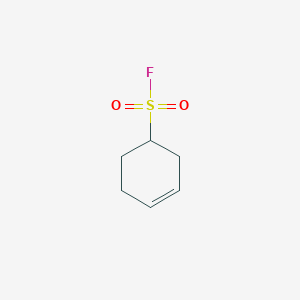

“4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ylmethanol;dihydrochloride” is a chemical compound with the empirical formula C6H11Cl2N3 . It is a solid substance and is part of a series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-c]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . The compound also contains two chloride ions, indicating that it is a dihydrochloride salt .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, similar 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have been synthesized and evaluated for their enzymatic inhibitory activity against c-Met kinase .Physical And Chemical Properties Analysis

This compound is a solid and has a molecular weight of 196.08 . Its InChI (International Chemical Identifier) key is ZPIFAYFILYYZIG-UHFFFAOYSA-N .Scientific Research Applications

Drug Discovery and Development

The compound’s unique structure, characterized by the pyrazolopyridine scaffold, makes it a valuable candidate for drug discovery. Its potential to act as a kinase inhibitor can be explored for therapeutic applications in cancer treatment, where abnormal kinase activity is a common hallmark . Additionally, its ability to cross the blood-brain barrier could be investigated for neurological disorders.

Enzymatic Activity Modulation

Research has indicated that derivatives of this compound show promise in inhibiting c-Met kinase activity, which is crucial in cell growth and differentiation . This suggests its utility in studying enzymatic pathways and developing treatments for diseases where such enzymes are dysregulated.

Chemical Synthesis

As a building block, this compound can be used in the synthesis of more complex molecules. Its reactivity with various functional groups opens avenues for creating a diverse range of synthetic compounds, which can have multiple industrial and pharmaceutical applications .

Safety and Hazards

properties

IUPAC Name |

4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ylmethanol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O.2ClH/c11-4-7-5-1-2-8-3-6(5)9-10-7;;/h8,11H,1-4H2,(H,9,10);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOZTQATUQAIQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=NN2)CO.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

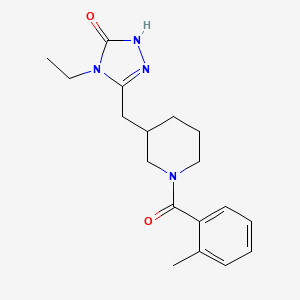

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2354427.png)

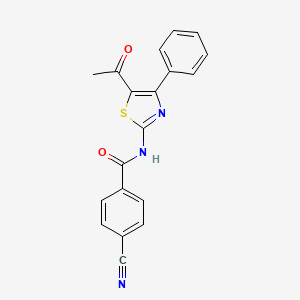

![3-(4-methoxyphenyl)-2-((4-nitrobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2354428.png)

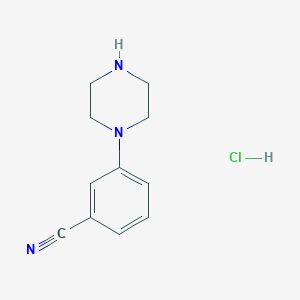

![3-methyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2354429.png)

![N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2354431.png)

![1-((4-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2354439.png)

![2,4-Dimethyl-6-(4-propoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2354443.png)